4-Nitro-1,8-naphthalic Anhydride: A Comprehensive Technical Guide
4-Nitro-1,8-naphthalic Anhydride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-1,8-naphthalic anhydride, identified by CAS number 6642-29-1, is a versatile chemical intermediate that serves as a critical building block in a multitude of advanced chemical syntheses. Its unique molecular architecture, featuring a rigid naphthalic anhydride core functionalized with a reactive nitro group, makes it an invaluable precursor in the development of pharmaceuticals, high-performance dyes, and innovative materials. This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of 4-Nitro-1,8-naphthalic anhydride, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
4-Nitro-1,8-naphthalic anhydride is a yellow crystalline solid or dark yellow powder. Its high melting point suggests significant thermal stability. The compound's solubility is limited in aqueous solutions but enhanced in organic solvents like Dimethyl Sulfoxide (DMSO).
| Property | Value | Reference(s) |
| CAS Number | 6642-29-1 | |
| Molecular Formula | C₁₂H₅NO₅ | |
| Molecular Weight | 243.17 g/mol | |
| IUPAC Name | 8-nitro-3-oxatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
| Appearance | Dark yellow powder | |
| Melting Point | 226-229 °C | |
| Boiling Point | 509.9 ± 33.0 °C | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Flash Point | 264.3 °C | |
| Vapor Pressure | 1.24 × 10⁻¹⁰ mmHg at 25°C | |
| Solubility | Limited in water; Soluble in DMSO. |
Spectral Data
The spectral characteristics of 4-Nitro-1,8-naphthalic anhydride are crucial for its identification and characterization in experimental settings.
| Spectral Data Type | Characteristic Peaks/Values (Solvent) | Reference(s) |
| FTIR | 1789 cm⁻¹ (C=O stretch), 1756 cm⁻¹ (C=O stretch), 1526 cm⁻¹ (NO₂) | |
| UV-Vis | λmax = 230 nm, 341 nm (in Methanol) |
Chemical Reactivity and Synthetic Applications
The reactivity of 4-Nitro-1,8-naphthalic anhydride is dominated by its two primary functional groups: the anhydride moiety and the electron-withdrawing nitro group. This dual functionality allows for a wide range of chemical transformations.
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Anhydride Reactivity : The anhydride group is highly susceptible to nucleophilic attack, most notably by primary amines to form stable N-substituted naphthalimides. This reaction is fundamental to the synthesis of a vast array of fluorescent probes and biologically active molecules.
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Nitro Group Reactivity : The nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization. This transformation is key to modulating the electronic and photophysical properties of naphthalimide derivatives.
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Aromatic System : The naphthalene core can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile, enabling the construction of complex polycyclic systems and shape-memory polymers.
Its derivatives have shown significant biological activity, including antitumor and antimicrobial properties. Naphthalimide-based compounds, derived from this precursor, are known to act as DNA intercalators and topoisomerase II inhibitors, which are critical mechanisms in cancer therapy.
Experimental Protocols
Detailed methodologies for the synthesis and modification of 4-Nitro-1,8-naphthalic anhydride are provided below. These protocols are foundational for its use in further research and development.
Protocol 1: Synthesis via Nitration of 1,8-Naphthalic Anhydride
This protocol describes the most common laboratory-scale synthesis of 4-Nitro-1,8-naphthalic anhydride.
Materials and Equipment:
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1,8-Naphthalic anhydride
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Concentrated sulfuric acid (H₂SO₄)
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Concentrated nitric acid (HNO₃) or sodium nitrate (NaNO₃)
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Ice bath, magnetic stirrer, round-bottom flask, dropping funnel
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Büchner funnel and filter paper
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Cracked ice and deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a stoichiometric amount of 1,8-naphthalic anhydride to concentrated sulfuric acid. Stir until fully dissolved.
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Slowly add a nitrating agent (e.g., concentrated nitric acid or sodium nitrate in small portions) to the solution while maintaining the temperature below 15°C to control the exothermic reaction.
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After the addition is complete, allow the reaction to stir for several hours at room temperature.
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Carefully pour the reaction mixture onto a large volume of cracked ice with vigorous stirring.
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The crude 4-Nitro-1,8-naphthalic anhydride will precipitate as a solid.
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Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
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Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
High purity is often required for subsequent applications, especially in drug development and for fluorescent probes.
Materials and Equipment:
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Crude 4-Nitro-1,8-naphthalic anhydride
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Solvent: Concentrated nitric acid (for high purity) or Acetone (for moderate purity)
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Erlenmeyer flask, heat source (hot plate), reflux condenser
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Ice bath, filtration apparatus
Procedure:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the chosen recrystallization solvent (e.g., concentrated nitric acid).
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Gently heat the mixture with stirring until the solid completely dissolves.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Protocol 3: Synthesis of N-Substituted Naphthalimides (Imidation)
This protocol details the reaction of the anhydride with a primary amine to form the corresponding naphthalimide, a key step in creating fluorescent derivatives.
Materials and Equipment:
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Purified 4-Nitro-1,8-naphthalic anhydride
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Primary amine of choice (R-NH₂)
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Solvent: Water or a mixture of N-methyl-2-pyrrolidone (NMP) and acetic acid
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Heating mantle with reflux condenser or an ultrasonic bath
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Stirrer, filtration apparatus, ethanol for recrystallization
Procedure (Conventional Reflux Method):
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Dissolve 1 equivalent of 4-Nitro-1,8-naphthalic anhydride in the chosen solvent (e.g., 50 mL of water for a 0.03 mol scale) in a round-bottom flask with heating and stirring.
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Add 1 equivalent of the desired primary amine to the solution.
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Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Once the starting material is consumed (typically 4-16 hours), cool the mixture to room temperature.
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Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the pure N-substituted 4-nitronaphthalimide.
Procedure (Ultrasound-Assisted Method):
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In a suitable vessel, mix 1 equivalent of 4-Nitro-1,8-naphthalic anhydride and 1 equivalent of the primary amine in a small volume of water (e.g., 10 mL for a 0.03 mol scale).
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Place the vessel in an ultrasonic bath (e.g., 35 KHz) and sonicate at room temperature (25°C).
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Monitor the reaction by TLC. The reaction is typically complete within 35-40 minutes.
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Filter the contents and recrystallize the solid product from ethanol.
Visualizations of Workflows and Pathways
The following diagrams illustrate the key synthetic and functional pathways involving 4-Nitro-1,8-naphthalic anhydride.
